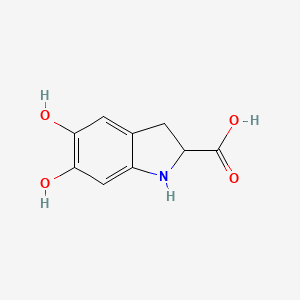

5,6-Dihydroxyindoline-2-carboxylic acid

Übersicht

Beschreibung

5,6-Dihydroxyindoline-2-carboxylic acid (DHICA) is an intermediate in the biosynthesis of melanin . It is one of the building blocks of eumelanin, an irregular heteropolymer and the most common form of melanin . Eumelanin has potential applications in organic electronics and bioelectronics .

Synthesis Analysis

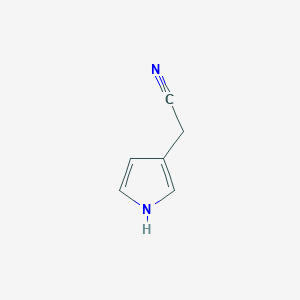

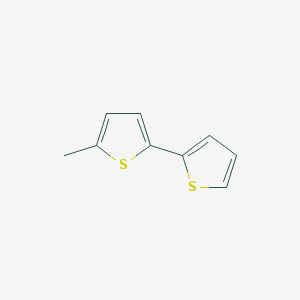

The key methods for the synthesis of 5,6-dihydroxyindole-2-carboxylic acid have been published over the past 8 years (2012–2020) . The classical Fischer indole synthesis is used by rearrangement of [(3,4-dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester into indole-2-carboxylic acid ethyl ester by heating in polyphosphoric acid .Molecular Structure Analysis

DHICA forms two-dimensional (2D) self-assembled structures governed by intermolecular interactions . These structures are dominated by the hydrogen bonding of carboxylic acid dimers, and a variety of 2D architectures are formed due to the multiple weak interactions of the catechol group .Chemical Reactions Analysis

The hydroxyl group in DHICA allows for redox reactions, caused by oxidation via O2 exposure, resulting in molecular rearrangement . The susceptibility of the molecules to oxidation is affected by their self-assembled molecular network architectures .Physical And Chemical Properties Analysis

The physical and chemical properties of DHICA are significantly influenced by its ability to form various 2D architectures through self-assembly . The carboxylation of DHICA has a significant effect on the physical properties of the molecules .Wissenschaftliche Forschungsanwendungen

- Potential Applications :

Organic Electronics and Bioelectronics

DHICA’s self-assembly behavior makes it intriguing for applications in organic electronics and bioelectronics:

- Applications :

Photoprotective Amides

Recent studies have investigated DHICA carboxamides and their potential photoprotective properties:

- Applications :

Tyrosinase Enzyme Activity

DHICA plays a role in tyrosinase enzymatic reactions:

Wirkmechanismus

Target of Action

5,6-Dihydroxyindoline-2-carboxylic acid (DHICA) is a key building block of eumelanin, a common form of melanin . It primarily targets the melanin biosynthesis pathway . The compound interacts with tyrosinase-related protein 1 (TYRP1), a crucial enzyme in melanin production .

Mode of Action

DHICA is oxidized by TYRP1 into indole-5,6-quinone-2-carboxylic acid in the presence of bound Cu(2+) ions . This oxidation process is essential for the synthesis of eumelanin . The compound’s interaction with its target results in the production of melanin, influencing the type of melanin synthesized .

Biochemical Pathways

The primary biochemical pathway affected by DHICA is the melanin biosynthesis pathway . The oxidation of DHICA leads to the production of eumelanin, an irregular heteropolymer . Eumelanin has potential applications in organic electronics and bioelectronics .

Result of Action

The oxidation of DHICA results in the production of eumelanin . Eumelanin is known to protect living tissues from UV radiation . It also has antiviral activity against various viruses, including influenza viruses, herpes simplex virus type 2, HIV-1, and vaccinia virus . Furthermore, melanin-containing immunomodulators have been developed to fight cancer .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on DHICA could involve further investigation of its self-assembled structures to understand the self-assembly of more complex biomolecular systems . Given its potential applications in organic electronics and bioelectronics, there is also scope for exploring its use in these fields .

Eigenschaften

IUPAC Name |

5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWYRSDDJVCWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC(=C(C=C21)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408516 | |

| Record name | 5,6-dihydroxyindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxyindoline-2-carboxylic acid | |

CAS RN |

18791-20-3 | |

| Record name | 5,6-dihydroxyindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

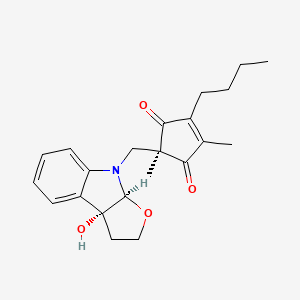

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester](/img/structure/B3048872.png)

![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)

![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)

![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)

![Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate](/img/structure/B3048887.png)